molecular formula C25H18N2O4 B13466222 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)quinoline-2-carboxylic acid

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)quinoline-2-carboxylic acid

Cat. No.: B13466222
M. Wt: 410.4 g/mol
InChI Key: GNIYONOSNZTWAW-UHFFFAOYSA-N
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Description

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)quinoline-2-carboxylic acid is a complex organic compound that features a quinoline core structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)quinoline-2-carboxylic acid typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure.

    Attachment of the Fluorenylmethoxycarbonyl Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The Fmoc group can be removed through nucleophilic substitution reactions using bases like piperidine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Quinoline-2-methanol.

    Substitution: Deprotected aminoquinoline derivatives.

Scientific Research Applications

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)quinoline-2-carboxylic acid is widely used in:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to protect amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions, allowing for selective modification of other functional groups. Upon deprotection, the amino group is revealed, enabling further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid
  • 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
  • 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclooctanecarboxylic acid

Uniqueness

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)quinoline-2-carboxylic acid is unique due to its quinoline core, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. The quinoline structure can participate in additional types of chemical reactions, such as electrophilic aromatic substitution, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C25H18N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)quinoline-2-carboxylic acid

InChI

InChI=1S/C25H18N2O4/c28-24(29)23-11-9-15-13-16(10-12-22(15)27-23)26-25(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-13,21H,14H2,(H,26,30)(H,28,29)

InChI Key

GNIYONOSNZTWAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)N=C(C=C5)C(=O)O

Origin of Product

United States

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